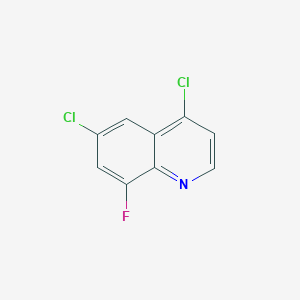

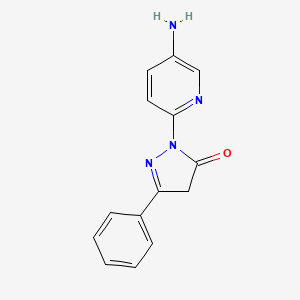

![molecular formula C25H24N4O3S B2560322 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361172-99-8](/img/structure/B2560322.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as BIBX1382BS, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising potential as an anticancer agent. Researchers have synthesized Pd(II) complexes with this compound as a ligand, and these complexes have demonstrated tumor inhibitory activity . Further studies are needed to explore its mechanism of action and optimize its efficacy.

Antitumor Activity

In vitro antitumor assays revealed that certain derivatives of this compound, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, exhibit moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest its potential as an antitumor agent.

Imidazole Synthesis

The compound belongs to the imidazole class, which plays a crucial role in the synthesis of functional molecules used in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in everyday applications . Researchers have focused on bond construction during imidazole formation, considering functional group compatibility and substitution patterns around the ring.

Drug Development

Given its unique structure, the compound may serve as a scaffold for designing novel drugs. Its molecular properties and drug-likeness characteristics make it a candidate for further exploration in drug development .

Biological Interactions

Understanding the compound’s interactions with biological macromolecules (e.g., DNA) is essential. Molecular docking studies can shed light on its binding affinity and potential therapeutic applications .

Mecanismo De Acción

Target of Action

It has been suggested that the compound may interact with certain proteins in the cell .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound’s interactions with its targets lead to downstream effects on various cellular pathways .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is likely that the compound’s interactions with its targets lead to changes in cellular processes .

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c30-25(18-11-13-21(14-12-18)33(31,32)29-15-4-1-5-16-29)26-20-8-6-7-19(17-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMSIGOFDBDWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2560248.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)

![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)

![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)